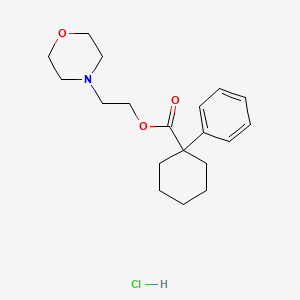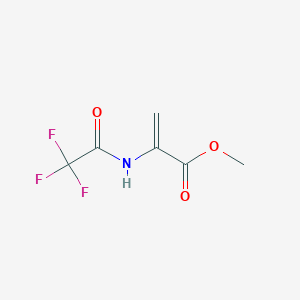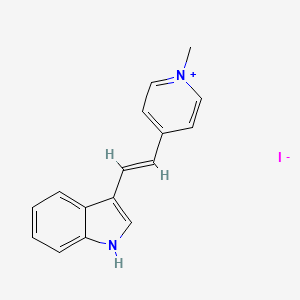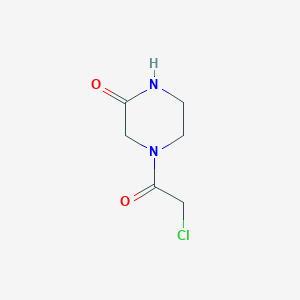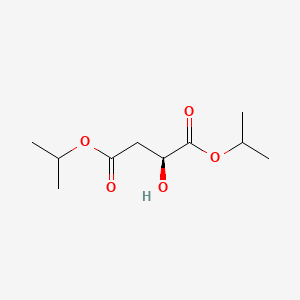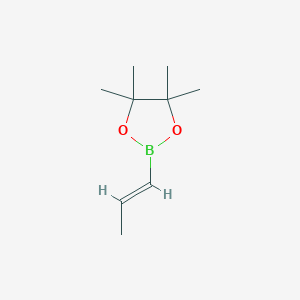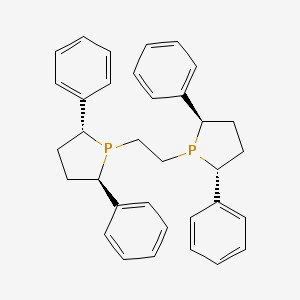
(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane
Overview
Description
(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane: is a chiral diphosphine ligand used extensively in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane typically involves the reaction of (2R,5R)-2,5-diphenylphospholane with ethylene dibromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the diphosphine ligand.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to its original phosphine form if oxidized.
Substitution: The ligand can participate in substitution reactions where one or both of the phosphine groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various metal complexes can be used to facilitate substitution reactions, often under inert atmosphere conditions to prevent oxidation.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine ligand.
Substitution: New metal-ligand complexes with modified properties.
Scientific Research Applications
Chemistry: In chemistry, (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane is widely used in asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. Its ability to induce high enantioselectivity makes it a valuable ligand in the synthesis of chiral pharmaceuticals and fine chemicals.
Biology and Medicine: The compound’s role in the synthesis of enantiomerically pure compounds extends to the field of medicine, where it is used in the production of chiral drugs. Its application in the synthesis of biologically active molecules has significant implications for drug development and therapeutic treatments.
Industry: In the industrial sector, this compound is used in the large-scale production of chiral intermediates and active pharmaceutical ingredients. Its use in catalytic processes helps improve the efficiency and selectivity of industrial chemical reactions.
Mechanism of Action
The mechanism by which (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane exerts its effects involves its coordination to metal centers in catalytic complexes. The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction. The ligand’s steric and electronic properties influence the reaction pathway, leading to the preferential formation of one enantiomer over the other.
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)ethane (DPPE): A common diphosphine ligand but lacks the chiral centers present in (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane.
1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane: The enantiomer of the compound , with similar properties but opposite chirality.
Bis(diphenylphosphino)methane (DPPM): Another diphosphine ligand with a different backbone structure.
Uniqueness: The uniqueness of this compound lies in its chiral centers, which enable it to induce high enantioselectivity in catalytic reactions. This property distinguishes it from other diphosphine ligands that may not provide the same level of enantioselectivity.
Properties
IUPAC Name |
(2R,5R)-1-[2-[(2R,5R)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36P2/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30/h1-20,31-34H,21-26H2/t31-,32-,33-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHAZLMVLLIMHT-YFRBGRBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](P([C@H]1C2=CC=CC=C2)CCP3[C@H](CC[C@@H]3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465304 | |
| Record name | (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528565-79-9 | |
| Record name | (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,5R)-1-[2-[(2R,5R)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane, also known as (R,R)-Ph-BPE, interact with cobalt and influence its catalytic activity in asymmetric hydrogenation?
A1: (R,R)-Ph-BPE acts as a chiral bidentate ligand, binding to the cobalt center through its two phosphorus atoms. [] This coordination creates a chiral environment around the metal center. The specific spatial arrangement enforced by (R,R)-Ph-BPE allows the cobalt catalyst to preferentially bind and hydrogenate enamide substrates from a specific orientation, leading to high enantioselectivity in the formation of chiral products. [] Importantly, the study found that zinc reduction of Co(II) to Co(I) significantly enhances the binding of (R,R)-Ph-BPE to the cobalt center, ultimately leading to a more active and selective catalyst. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



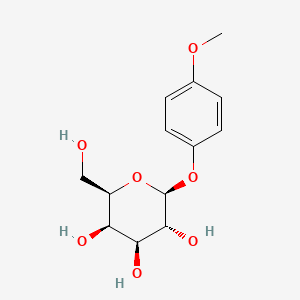
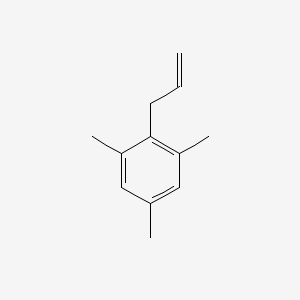
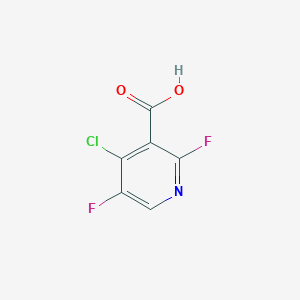
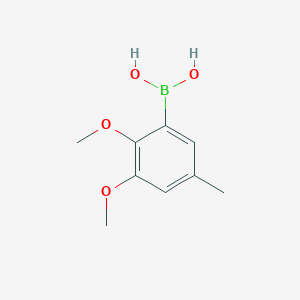
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane](/img/structure/B1354104.png)

